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molecular formula C5H8N2O2 B8342548 1-Formyl-3-oxopiperazine

1-Formyl-3-oxopiperazine

Cat. No. B8342548
M. Wt: 128.13 g/mol
InChI Key: OJKQOOBAMDKEDK-UHFFFAOYSA-N
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Patent
US04087424

Procedure details

To a solution of 6.4 g of 1-formyl-3-oxo-piperazine in 10 ml of anhydrous dimethylformamide was added 2.7 g of a sodium hydride (purity 53%) with ice-cooling, and the resulting mixture was reacted at room temperature for 1 hour. Subsequently, the mixture was incorporated with 7.1 g of methyl iodide and reacted for 10 hours. After the reaction, the dimethylformamide was removed by reduced pressure distillation to obtain 1-formyl-4-methyl-3-oxo-piperazine. This piperazine was dissolved in 70 ml of a 50% aqueous acetone solution containing 2.2 g of sodium hydroxide, and the resulting solution was reacted at room temperature for 3 hours. Thereafter, the solvent was removed by distillation under reduced pressure, and the residue was charged into acetone to deposit insolubles. The insolubles were separated by filtration, and the acetone was removed from the filtrate by distillation under reduced pressure. Subsequently, the residue was subjected to reduced pressure distillation to obtain 5.2 g of 1-methyl-2-oxo-piperazine, b.p. 104° C/4 mmHg, yield 91%.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:8][CH2:7][NH:6][C:5](=[O:9])[CH2:4]1)=[O:2].[H-].[Na+].[CH3:12]I>CN(C)C=O>[CH:1]([N:3]1[CH2:8][CH2:7][N:6]([CH3:12])[C:5](=[O:9])[CH2:4]1)=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
C(=O)N1CC(NCC1)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the resulting mixture was reacted at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reacted for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the dimethylformamide was removed by reduced pressure distillation

Outcomes

Product
Name
Type
product
Smiles
C(=O)N1CC(N(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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